methyl 1-methyl-5-(2'-methyl-[1,1'-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylate
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Overview
Description
Methyl 1-methyl-5-(2’-methyl-[1,1’-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylate is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring fused with a benzene ring and substituted with a biphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-methyl-5-(2’-methyl-[1,1’-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and carboxylic acids, under acidic or basic conditions.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-5-(2’-methyl-[1,1’-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using appropriate halides and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-methyl-5-(2’-methyl-[1,1’-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 1-methyl-5-(2’-methyl-[1,1’-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The biphenyl group may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 3-methyl-: A simpler biphenyl derivative with similar structural features but lacking the triazole ring.
Methyl 1H-1,2,4-triazole-3-carboxylate: A triazole derivative with a simpler structure, lacking the biphenyl group.
Uniqueness
Methyl 1-methyl-5-(2’-methyl-[1,1’-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylate is unique due to its combination of a triazole ring, a biphenyl group, and a carboxylate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H19N3O2 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
methyl 3-methyl-6-[4-(2-methylphenyl)phenyl]benzotriazole-4-carboxylate |
InChI |
InChI=1S/C22H19N3O2/c1-14-6-4-5-7-18(14)16-10-8-15(9-11-16)17-12-19(22(26)27-3)21-20(13-17)23-24-25(21)2/h4-13H,1-3H3 |
InChI Key |
COFYBCJWXDXYLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)C3=CC(=C4C(=C3)N=NN4C)C(=O)OC |
Origin of Product |
United States |
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